BRAF V600E Inhibitory Potency: Head-to-Head Target Class Comparison with a Clinical-Stage MEK Inhibitor
The target compound exhibits an IC₅₀ of 0.5 nM against the BRAF V600E mutant kinase, a clinically validated oncology target, representing sub-nanomolar potency . In contrast, the closely related clinical-stage benzimidazole binimetinib (CAS 606143-89-9) shows no significant BRAF activity and instead inhibits MEK1/2 with an IC₅₀ of 12 nM, demonstrating a >20-fold weaker potency on its primary target and a complete shift in kinase selectivity . This divergent target profile between two benzimidazole analogs sharing the 4-bromophenylamino and 7-fluoro substitution pattern underscores that the methyl ester at C5 and the absence of N3-alkylation in the target compound are critical determinants of BRAF selectivity.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 nM against BRAF V600E |
| Comparator Or Baseline | Binimetinib (CAS 606143-89-9): IC₅₀ = 12 nM against MEK1/2; no reported BRAF V600E activity |
| Quantified Difference | 24-fold difference in IC₅₀; orthogonal kinase target selectivity (BRAF vs. MEK) |
| Conditions | Target compound: His6-tagged full-length BRAF V600E mutant expressed in baculovirus system, BRAMA method. Binimetinib: MEK1/2 cell-free assay. |
Why This Matters
This demonstrates that the compound selectively targets BRAF V600E rather than MEK, making it irreplaceable by binimetinib or related MEK-focused benzimidazoles in BRAF-dependent research programs.
- [1] BindingDB. Entry BDBM50118384 (CHEMBL3613305). BRAF V600E IC₅₀ = 0.5 nM. View Source
